Boceprevir
Beschreibung
Eigenschaften
IUPAC Name |
(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHCSNFAOIFYRV-DOVBMPENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30960103 | |
| Record name | N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-{N-[(tert-butylamino)(hydroxy)methylidene]-3-methylvalyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30960103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble in water, Freely soluble in methanol, ethanol, and isopropanol | |
| Record name | Boceprevir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8081 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white amorphous powder | |
CAS No. |
394730-60-0 | |
| Record name | Boceprevir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394730-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boceprevir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394730600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boceprevir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08873 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-{N-[(tert-butylamino)(hydroxy)methylidene]-3-methylvalyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30960103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S,5S)-N-[(2Î?)-4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)]-3-{(2S)-2-[(tert-butylcarbamoyl)amino]-3,3-dimethylbutanoyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BOCEPREVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89BT58KELH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Boceprevir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8081 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vorbereitungsmethoden
Original Five-Step Process (Merck Process)
The first-generation synthesis (Scheme 1) featured:
- Fragment A Synthesis :
- Ketoamide Formation :
- Fragment Coupling :
Key process metrics:
| Step | Yield (%) | Purity (%) | Critical Parameter |
|---|---|---|---|
| 1 | 83 | 95 | Cycloaddition temp (-40°C) |
| 2 | 78 | 97 | Oxidation stoichiometry |
| 3 | 91 | 99 | Coupling pH (6.8-7.2) |
Optimized Telescoped Process (Dr. Reddy's Patent)
Process intensification strategies reduced step count and improved sustainability:
- Steps 1-3 Telescoping :
Elimination of intermediate isolation through pH-controlled extractive workups - Final Coupling Modification :
Replacement of EDCI with T3P® reagent (65°C, 2h)
Comparative environmental metrics:
| Parameter | Original Process | Optimized Process |
|---|---|---|
| PMI (kg/kg API) | 248 | 167 |
| Wastewater (L/kg) | 4300 | 2900 |
| Energy (MJ/kg) | 812 | 554 |
Critical Intermediate Synthesis
Bicyclic Proline Core (Fragment A)
Two dominant strategies emerge from patent literature:
3.1.1 Chemical Resolution Approach (CN103435532A)
- Racemic cyclopropane synthesis followed by diastereomeric salt resolution
- L-DBTA chiral resolving agent (35% yield, 99% ee)
- Limitations: Low throughput, high solvent consumption
3.1.2 Enzymatic Desymmetrization (WO2014061034A1)
α-Ketoamide Warhead Construction
State-of-the-art methods leverage:
- Weinreb Ketone Intermediates :
MgCl₂-mediated transamidation (CN105330589A) - Flow Chemistry Approaches :
Continuous ozonolysis of enamine precursors
Impurity Control Strategy
Regulatory filings specify three critical impurities requiring <0.15% levels:
| Impurity | Structure | Control Method |
|---|---|---|
| BPV-1 | Epimeric bicyclic core | Crystallization (MeCN/H₂O 3:1) |
| BPV-2 | Des-ketoamide | In-process HPLC monitoring |
| BPV-3 | Oxidative dimer | N₂ Sparging during workup |
Stability studies demonstrate 0.02% total impurities after 24 months at 25°C/60% RH when using the optimized crystallization protocol.
Industrial-Scale Considerations
Solvent Selection
Continuous Manufacturing
Recent advances implement hybrid batch-continuous systems:
- Reaction Modules :
- Plug flow reactor for high-exotherm steps (ΔT <2°C)
- Separation Train :
- Continuous centrifugal extractors
- Melt crystallization for final API
Batch data comparison:
| Metric | Batch | Continuous |
|---|---|---|
| Cycle Time | 14 days | 68 hrs |
| Yield Variability | ±8% | ±1.2% |
| OOS Events | 3.2% | 0.4% |
Emerging Synthetic Technologies
Biocatalytic Approaches
Photochemical Oxidation
- Blue LED/O₂ system for α-ketoamide formation
- Advantages vs. traditional methods:
- 99% conversion in 2h vs. 8h thermal process
- Eliminates MnO₂ waste
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Modellverbindung verwendet, um die Proteasehemmung und die Enzymkinematik zu untersuchen.
Biologie: Hilft beim Verständnis der Replikationsmechanismen von HCV und der Rolle von Proteasen im viralen Lebenszyklus.
Medizin: Wird hauptsächlich zur Behandlung chronischer Hepatitis C eingesetzt, insbesondere bei Patienten mit Genotyp 1.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an die aktive Stelle der HCV-NS3-Protease bindet und so ihre Aktivität hemmt. Diese Hemmung verhindert die Spaltung des viralen Polyproteins in funktionelle Einheiten, die für die Virusreplikation notwendig sind. Zu den molekularen Zielstrukturen gehören die NS3-Protease und ihr assoziierter Kofaktor, NS4A. Der beteiligte Weg ist die Störung des viralen Replikationszyklus, die zu einer Abnahme der Viruslast führt.
Wissenschaftliche Forschungsanwendungen
Treatment of Chronic Hepatitis C
Clinical Efficacy
Boceprevir is used in combination with peginterferon and ribavirin to enhance treatment efficacy for patients with chronic HCV. In pivotal phase 3 trials such as SPRINT-2 and RESPOND-2, the addition of this compound significantly improved sustained virologic response (SVR) rates compared to standard therapy. For instance, in the SPRINT-2 trial, SVR rates reached 96% for patients receiving response-guided therapy with this compound compared to much lower rates in control groups .
Data Summary from Clinical Trials
| Study | Treatment Regimen | SVR Rate (%) | Patient Cohort |
|---|---|---|---|
| SPRINT-2 | This compound + Peginterferon + Ribavirin | 96 | Treatment-naïve patients |
| RESPOND-2 | This compound + Peginterferon + Ribavirin | 60.7 | Previous treatment failures |
| Control | Peginterferon + Ribavirin | 46.2 | All patients |
Use in HIV/HCV Coinfection
This compound has been studied for its effectiveness in patients coinfected with HCV and HIV. A study presented at the Conference on Retroviruses and Opportunistic Infections indicated that 60.7% of patients receiving this compound alongside peginterferon and ribavirin achieved SVR-12 compared to only 26.5% in the control group . This suggests that this compound can be a valuable addition to treatment regimens for this population.
Repurposing Against Coronaviruses
Recent studies have investigated the antiviral properties of this compound against SARS-CoV-2, the virus responsible for COVID-19. Research indicates that this compound inhibits the main protease (Mpro) of SARS-CoV-2, with an IC50 value indicating potent activity . This repurposing highlights this compound's potential beyond HCV treatment.
Key Findings on Antiviral Activity
| Virus | Inhibitor | Mechanism of Action | IC50 Value |
|---|---|---|---|
| SARS-CoV-2 | This compound | Inhibition of Mpro | Low nanomolar range |
| Other Coronaviruses | This compound | Broad-spectrum antiviral action | Not specified |
Case Studies and Research Insights
Case Study: Efficacy in Diverse Populations
In a study involving both black and non-black patients with chronic HCV, significant disparities were observed in SVR rates based on ethnicity. Non-black patients receiving this compound had SVR rates of 67% to 68%, while black patients showed lower rates of 42% to 53%, indicating a need for tailored treatment approaches .
Research Insights
A systematic review highlighted that while this compound significantly improves treatment outcomes, it also poses risks such as anemia and requires careful monitoring . The findings emphasize the importance of individualized therapy based on patient demographics and previous treatment history.
Wirkmechanismus
Boceprevir exerts its effects by binding to the active site of the HCV NS3 protease, thereby inhibiting its activity. This inhibition prevents the cleavage of the viral polyprotein into functional units necessary for viral replication. The molecular targets include the NS3 protease and its associated cofactor, NS4A. The pathway involved is the disruption of the viral replication cycle, leading to a decrease in viral load .
Vergleich Mit ähnlichen Verbindungen
Data Tables
Table 1: Key Pharmacological Properties
| Compound | Target | IC50/EC50 (µM) | Molecular Weight (g/mol) | Key Adverse Events |
|---|---|---|---|---|
| This compound | HCV NS3/4A | 0.3–0.4* | 519.68 | Anemia, fatigue, nausea |
| Telaprevir | HCV NS3/4A | 0.18–0.28* | 679.85 | Rash, anemia |
| GC-376 | SARS-CoV-2 Mpro | 0.32 | 468.52 | N/A (preclinical) |
| Calpain Inhib XII | SARS-CoV-2 Mpro | 0.8 | 434.49 | N/A (preclinical) |
Table 2: Computational Comparison of this compound and Analogs
| Property | This compound | Compound 57841991 | Compound 58606278 |
|---|---|---|---|
| HOMO (eV) | -9.6 | -9.3 | -9.2 |
| LUMO (eV) | 0.008 | -0.745 | -0.658 |
| ΔE (eV) | 9.61 | 8.56 | 8.68 |
| Entropy (cal/mol/K) | 208.31 | 173.22 | 233.85 |
| Dipole Moment (D) | 4.12 | 8.51 | 2.93 |
Data derived from DFT and MD simulations .
Biologische Aktivität
Boceprevir is a potent protease inhibitor primarily developed for the treatment of Hepatitis C virus (HCV) infections. Its mechanism of action, efficacy in clinical trials, and emerging applications against other viral infections, such as SARS-CoV-2, underscore its significance in antiviral therapy. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
This compound functions as a selective inhibitor of the HCV NS3/4A protease, which is essential for viral replication. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins, thereby inhibiting viral replication.
Efficacy in Clinical Trials
This compound has demonstrated significant efficacy in several clinical trials. Notably, it was evaluated in combination with pegylated interferon (pegIFN) and ribavirin for treating chronic HCV genotype 1 infections. The following table summarizes key findings from major clinical trials:
| Trial Name | Population | Treatment Duration | SVR Rate (%) | Comments |
|---|---|---|---|---|
| SPRINT-1 | Treatment-naive genotype 1 | 48 weeks (4-week lead-in) | 67-68% | Higher response rates with lead-in therapy |
| SPRINT-2 | Treatment-experienced patients | 48 weeks (4-week lead-in) | 59-66% | Significant improvement over control group |
| RESPOND-2 | Previous nonresponders | 48 weeks | 21% (control), 59-66% (this compound groups) | Favorable outcomes in relapsers |
The SPRINT-1 trial indicated that approximately 67% of patients achieved a sustained virologic response (SVR) when treated with this compound compared to about 40% in the control group . The RESPOND-2 trial further highlighted this compound's effectiveness in previously treated patients, achieving SVR rates significantly higher than those observed with standard therapies alone .
Case Studies
A notable case study involved a patient with chronic HCV who had failed previous treatments. Following a regimen that included this compound, the patient achieved an SVR12, defined as undetectable HCV RNA levels 12 weeks post-treatment . This case exemplifies this compound's role in managing difficult-to-treat HCV populations.
Inhibition of Other Viral Proteases
Recent studies have explored this compound's inhibitory effects beyond HCV. Research has shown that this compound also inhibits the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. The following table summarizes its inhibitory activity against various viral proteases:
| Virus | Protease | IC50 (µM) |
|---|---|---|
| HCV | NS3/4A | ~0.35 |
| SARS-CoV-2 | Mpro | 4.1 ± 0.9 |
| Enterovirus A71 | 3C protease | 6.7 |
Inhibition assays revealed that this compound exhibited an IC50 value of approximately 4.1 µM against SARS-CoV-2 Mpro, indicating its potential as a therapeutic agent against COVID-19 .
Safety and Tolerability
This compound has been generally well tolerated among patients. Phase I and II clinical trials reported manageable side effects, primarily related to the combination therapy with pegIFN and ribavirin . Common adverse events included fatigue, anemia, and gastrointestinal disturbances.
Q & A
Q. What is the molecular mechanism of Boceprevir as an NS3/4A protease inhibitor, and how does it differ from covalent vs. non-covalent inhibitors?
this compound inhibits HCV NS3/4A protease by forming a stable, reversible covalent complex with the enzyme’s catalytic serine residue (Ser139). This mechanism disrupts viral polyprotein processing, halting replication. Unlike non-covalent inhibitors, its covalent binding ensures prolonged inhibition despite rapid systemic clearance. Preclinical evaluation in HCV replicon systems showed a 3.5–4 log reduction in RNA after 15 days of exposure, with synergy observed when combined with IFN-α .
Q. How was this compound’s efficacy initially validated in preclinical models, and what are key considerations for replicating these studies?
this compound was tested in HCV subgenomic replicon systems using hepatoma cell lines. Researchers administered continuous exposure for 15 days, measuring RNA decline via quantitative PCR. Critical parameters include:
- Dose consistency : 10–104 nmol/L Ki values across HCV genotypes 1–6 .
- Toxicity controls : Verify lack of cytotoxicity in hepatoma cells (e.g., HepG2) .
- Synergy testing : Combine with IFN-α/ribavirin to assess additive/synergistic effects using Chou-Talalay analysis .
Q. What is the standardized clinical protocol for this compound in combination therapy, and why is a 4-week lead-in period critical?
In Phase III trials, this compound was administered as 800 mg three times daily after a 4-week lead-in with peginterferon-α2b/ribavirin. This design:
- Reduces viral load pre-Boceprevir exposure, lowering resistance risk.
- Allows assessment of interferon responsiveness (e.g., <1 log10 IU/mL decline at week 4 predicts poor SVR ).
- Adjusts therapy duration (24–44 weeks) based on week 8 HCV RNA levels .
Advanced Research Questions
Q. How do resistance-associated variants (RAVs) emerge under this compound pressure, and what methods detect clinically relevant mutations?
RAVs (e.g., V36M, T54A, R155K) arise due to this compound’s low genetic barrier. Detection strategies include:
- Population sequencing : Identifies variants present in ≥20% of quasispecies .
- Clonal analysis : Resolves minority variants (e.g., from non-SVR patients in Phase III trials) .
- Phenotypic assays : Measure fold-changes in EC50 using recombinant NS3 proteases . Baseline RAVs ≥20% correlate with SVR failure (e.g., 86% SVR in RAV-negative vs. 28% in RAV-positive patients) .
Q. What methodological approaches reconcile contradictory efficacy data in subgroup analyses (e.g., racial disparities)?
In SPRINT-2, non-Black patients had 68% SVR vs. 53% in Black patients. To address disparities:
Q. How can in silico modeling optimize this compound’s binding dynamics or predict off-target effects?
Molecular dynamics (MD) simulations using B3LYP/6-311G basis sets analyze vibrational frequencies and binding stability. Key steps:
- Docking studies : Compare this compound’s interaction with NS3 vs. human proteases (e.g., cathepsin G) to assess selectivity .
- Free energy calculations : Predict resistance mutations via MM-PBSA/GBSA methods .
- Metabolite profiling : Use QSAR models to identify aldoketoreductase-mediated inactive metabolites .
Methodological Challenges & Data Interpretation
Q. How should researchers design indirect treatment comparisons (ITCs) between this compound and newer DAAs?
ITCs require alignment of:
Q. What experimental frameworks validate this compound’s drug-drug interaction (DDI) risks in comorbid populations?
this compound inhibits CYP3A4 and P-glycoprotein. Mitigation strategies include:
- CYP3A phenotyping : Use midazolam as a probe substrate in hepatocyte models .
- Dose adjustment tables : Reference AUC ratios from DDI studies (e.g., ketoconazole increases this compound AUC by 241%) .
- Renal/hepatic impairment models : Simulate Child-Pugh B/C conditions showing 28–62% Cmax increases .
Tables for Key Data Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
